1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole

Description

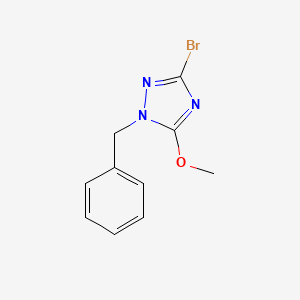

1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole (CAS: 1415719-60-6) is a substituted 1,2,4-triazole derivative characterized by a benzyl group at the N1 position, a bromine atom at C3, and a methoxy group at C5. Its molecular formula is C₁₀H₁₁BrN₃O, with a molecular weight of 285.12 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research due to the reactivity of the bromine substituent and the electronic effects imparted by the methoxy group.

Properties

IUPAC Name |

1-benzyl-3-bromo-5-methoxy-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNGZOWLUKOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NN1CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-bromo-1H-1,2,4-triazole, and methoxy-substituted precursors.

Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Synthetic Route:

Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. Reaction conditions may vary depending on the desired product.

Major Products: Substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the triazole ring or the attached substituents.

Scientific Research Applications

1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Variations in 1,2,4-Triazole Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

- Bromine Reactivity : The bromine atom at C3 in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. Analogous brominated triazoles, such as compound 7g, are used in antitumor agent synthesis .

- Methoxy vs. In contrast, the fluoro analog () exhibits enhanced electrophilicity due to fluorine’s electron-withdrawing nature, making it more reactive in cross-coupling reactions .

- Benzyl vs. Aryl Groups : The benzyl group in the target compound improves lipophilicity, which is advantageous in drug design for membrane permeability. The 4-methoxyphenyl substituent in compound 7g () demonstrates how aryl groups can modulate biological activity .

Physicochemical and Spectral Properties

- IR Spectroscopy : The C-Br stretch in the target compound appears near 550–600 cm⁻¹ , consistent with related brominated triazoles (e.g., 533 cm⁻¹ in compound 6k, ) .

- NMR Data : The methoxy protons in the target compound resonate at δ 3.8–3.9 ppm (¹H NMR), while aromatic protons from the benzyl group appear as a multiplet at δ 7.2–7.4 ppm .

Biological Activity

1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity based on available research findings, including data tables and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C10H10BrN3O

- CAS Number : 1415719-60-6

- IUPAC Name : this compound

The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various triazole compounds against Gram-positive and Gram-negative bacteria. The introduction of bromine in the structure often enhances antibacterial activity by affecting the compound's binding affinity to bacterial enzymes .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1-Benzyl-3-bromo-5-methoxy-triazole | E. coli | 25 | 15 |

| 1-Benzyl-triazole (without bromine) | S. aureus | 20 | 20 |

| Brominated triazole derivative | Bacillus subtilis | 30 | 10 |

Anticancer Activity

The anticancer potential of triazoles has been widely documented. Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that triazole derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that derivatives of triazoles can significantly inhibit the growth of cancer cells:

- Cell Line : MCF-7 (breast cancer)

- IC50 Values : Ranged from 10 µM to 30 µM for various derivatives.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Triazoles can act as inhibitors for various enzymes involved in metabolic pathways.

- DNA Intercalation : The planar structure of the triazole ring allows it to intercalate into DNA, potentially leading to disruption in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.